molecular formula C6H8O B1631374 (2Z,4E)-Hexa-2,4-dienal

(2Z,4E)-Hexa-2,4-dienal

Cat. No.: B1631374
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-IAROGAJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-Hexa-2,4-dienal is a high-purity, conjugated dienal with a molecular formula of C6H8O and a molecular weight of 96.13 g/mol . This compound is part of the 2,4-hexadienal family, which is commercially available as a mixture of isomers, typically containing the trans,trans (approximately 80%) and cis,trans (10-16%) forms . It is characterized as a colorless to yellow liquid with a sweet, green, spicy, floral, or citrus odor . This chemical serves as a versatile building block in organic synthesis and is a key flavor and fragrance ingredient. Its main applications include use as a flavouring agent, a chemical intermediate in the manufacture of sorbic acid (a common food preservative), and a raw material for synthesizing other compounds such as 3,5,7-nonatrien-2-one . It also finds use as a pharmaceutical intermediate in the production of mitomycins and antihypercholesteraemics, a monomer for polymers, a corrosion inhibitor for steel, and a fumigant . Researchers value this compound for its conjugated system, which makes it a potential candidate for Diels-Alder cycloaddition reactions and other transformations typical of dienes and aldehydes. It occurs naturally as an auto-oxidation product of polyunsaturated fatty acids (PUFAs) and has been identified in various foods such as tomatoes, kiwi fruit, mangoes, roasted peanuts, and cooked meats . Safety and Handling: This product is For Research Use Only and is strictly not for human therapeutic or personal use. It is a highly toxic compound if swallowed or in contact with skin . It may cause severe skin burns and eye damage, and is harmful to aquatic life . Appropriate personal protective equipment (PPE) should be worn at all times, and handling should be conducted in a well-ventilated environment, ideally under an inert atmosphere. The recommended storage condition is in a cool place (2-8°C) under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4-

InChI Key

BATOPAZDIZEVQF-IAROGAJJSA-N

SMILES

CC=CC=CC=O

Isomeric SMILES

C/C=C/C=C\C=O

Canonical SMILES

CC=CC=CC=O

density

0.896-0.902 (20°)

physical_description

Yellow liquid;  powerful but sweet-green aroma, in dilution pleasant citrusy green

solubility

Slightly soluble in water;  miscible in oils
soluble (in ethanol)

Origin of Product

United States

Nomenclature and Stereoisomeric Considerations of Hexa 2,4 Dienals

IUPAC Naming Conventions for Geometric Isomers

The International Union of Pure and Applied Chemistry (IUPAC) has established a rigorous system for naming geometric isomers to avoid ambiguity. The primary method used is the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the E or Z configuration to a double bond, the two substituents on each carbon of the double bond are ranked based on atomic number. The atom with the higher atomic number receives higher priority. pressbooks.publibretexts.org If there is a tie, the atoms attached to the tied atoms are considered until a point of difference is found. libretexts.org

Z configuration : If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as 'Z' (from the German zusammen, meaning together). pressbooks.publibretexts.orglibretexts.org

E configuration : If the higher-priority groups are on opposite sides of the double bond, the configuration is designated as 'E' (from the German entgegen, meaning opposite). pressbooks.publibretexts.orglibretexts.org

An older, and sometimes ambiguous, system uses the prefixes cis and trans. libretexts.orgucalgary.ca

cis : Indicates that specific substituents are on the same side of the double bond. ucalgary.ca

trans : Indicates that specific substituents are on opposite sides of the double bond. ucalgary.ca

While the cis/trans system can be used for simple alkenes, the E/Z system is universally applicable and provides an unambiguous description of the stereochemistry for all alkenes, including polyenes like hexa-2,4-dienal. libretexts.orgpharmaguideline.com

Isomeric Configurations of Hexa-2,4-dienal: (2Z,4E)-, (2E,4E)-, (2E,4Z)-, (2Z,4Z)-

Hexa-2,4-dienal has two double bonds, each of which can exist in either an E or a Z configuration. This results in four possible geometric isomers. Each isomer has the same molecular formula (C₆H₈O) and connectivity but differs in the three-dimensional arrangement of its atoms. quora.com

Interactive Table of Hexa-2,4-dienal Isomers

Isomer NameSystematic IUPAC NameSynonymsMolecular FormulaMolecular Weight ( g/mol )InChIKey
(2Z,4E)-Hexa-2,4-dienalThis compoundcis,trans-2,4-hexadienalC₆H₈O96.13BATOPAZDIZEVQF-IAROGAJJSA-N
(2E,4E)-Hexa-2,4-dienal(2E,4E)-hexa-2,4-dienaltrans,trans-2,4-Hexadienal, Sorbic aldehyde, SorbaldehydeC₆H₈O96.13BATOPAZDIZEVQF-MQQKCMAXSA-N
(2E,4Z)-Hexa-2,4-dienal(2E,4Z)-hexa-2,4-dienaltrans,cis-2,4-HexadienalC₆H₈O96.13Not Available
(2Z,4Z)-Hexa-2,4-dienal(2Z,4Z)-hexa-2,4-dienalcis,cis-2,4-HexadienalC₆H₈O96.13BATOPAZDIZEVQF-LDIADDGTSA-N

This compound : This isomer has a 'Z' configuration at the double bond between carbon-2 and carbon-3, and an 'E' configuration at the double bond between carbon-4 and carbon-5. It is also referred to as cis,trans-2,4-hexadienal. nih.gov

(2E,4E)-Hexa-2,4-dienal : In this configuration, both double bonds have an 'E' geometry. nih.gov This is a well-studied isomer, commonly known as sorbaldehyde or trans,trans-2,4-Hexadienal. nih.govchemeo.comchemicalbook.com It is a colorless liquid with an odor described as reminiscent of freshly cut grass and green leaves. guidechem.com It is found naturally in various fruits and vegetables. chemicalbook.comguidechem.com

(2E,4Z)-Hexa-2,4-dienal : This isomer possesses an 'E' configuration at the C2-C3 double bond and a 'Z' configuration at the C4-C5 double bond. chemspider.com

(2Z,4Z)-Hexa-2,4-dienal : Both double bonds in this molecule have a 'Z' configuration. nih.govchem960.com

The distinct spatial arrangement of each isomer, as defined by its E/Z configuration, leads to unique physical and chemical properties, although they share the same fundamental chemical structure.

Chemical Reactivity and Transformation Mechanisms of 2z,4e Hexa 2,4 Dienal

Nucleophilic and Electrophilic Addition Reactions at Conjugated Diene Systems

(2Z,4E)-Hexa-2,4-dienal, as a conjugated system, is susceptible to both nucleophilic and electrophilic additions. The presence of the aldehyde group, which is electron-withdrawing, deactivates the conjugated diene system towards electrophilic attack but activates it for nucleophilic attack.

Nucleophilic addition can occur at the carbonyl carbon (C1), the β-carbon (C3), or the δ-carbon (C5), demonstrating the principle of vinylogy. The reactivity at these positions is influenced by both electronic and steric factors. For instance, organocuprate reagents tend to favor 1,6-addition, leading to the formation of a new carbon-carbon bond at the C5 position.

The conjugated diene system in this compound allows it to participate in pericyclic reactions. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions.

Isomerization Pathways and Stereochemical Control

The interconversion between different stereoisomers of hexa-2,4-dienal is a key aspect of its chemistry. The (2Z,4E) isomer can be interconverted with other isomers such as (2E,4E)-hexa-2,4-dienal. This isomerization can be induced by photochemical means. For example, the photochemical isomerization of (2E,4E)-hexa-2,4-diene to (2Z,4E)-hexa-2,4-diene proceeds through a photochemically driven intermediate which then thermally rearranges. chegg.com

The stereochemical control during these isomerizations is crucial for synthetic applications. For instance, in Wittig reactions used to synthesize dienals, the use of stabilized ylides generally favors the formation of the E-alkene. However, the stereochemistry of existing double bonds in the starting materials needs to be considered to prevent unwanted isomerization.

Under photolytic conditions, (2E,4E)-Hexa-2,4-dienal has been observed to undergo a rapid and reversible isomerization to a ketene-type compound, likely E-hexa-1,3-dien-1-one. nih.gov Although the formation of the reactant is slightly favored, this reversible photolytic process is an important atmospheric degradation pathway. nih.gov This suggests that this compound could potentially undergo a similar reversible isomerization.

Intramolecular Redox Reactions

Detailed information specifically on intramolecular redox reactions of this compound is not extensively documented in the provided search results. However, as a direct-acting alkylating agent, it is known to form DNA adducts and cause glutathione (B108866) depletion, which implies a degree of redox activity within biological systems. nih.gov

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions typical of aldehydes and conjugated dienes.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For instance, allylic alcohols like (2E,4E)-2,4-heptadien-1-ol can be oxidized to the corresponding dienal without over-oxidation to the carboxylic acid using reagents like manganese dioxide (MnO₂). This implies that controlled oxidation of the aldehyde in this compound would yield (2Z,4E)-hexa-2,4-dienoic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol. For example, the reduction of (2E,4Z)-2,4-heptadienoate with reagents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol. Similarly, reduction of this compound would be expected to yield (2Z,4E)-hexa-2,4-dien-1-ol.

The conjugated double bonds can also be reduced, depending on the reducing agent and reaction conditions.

Cyclization Reactions

This compound and its derivatives are valuable dienes in Diels-Alder reactions. A related compound, (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene, has been shown to be a stable diene that reacts with electron-deficient dienophiles to produce cyclohexanone (B45756) derivatives. researchgate.net This suggests that this compound itself can act as a diene in [4+2] cycloaddition reactions to form six-membered rings.

Furthermore, photochemical electrocyclic reactions of conjugated dienes like (2E,4E)-2,4-hexadiene lead to cyclobutene (B1205218) derivatives through a disrotatory path. libretexts.org It is plausible that this compound could undergo similar photochemical cyclization reactions.

Diels-Alder Reactions with Electron-Deficient Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. masterorganicchemistry.com It typically involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com The rate of these reactions is generally enhanced when the diene is electron-rich and the dienophile is electron-deficient. masterorganicchemistry.com

In the context of this compound, its direct reactivity as a diene in Diels-Alder reactions has been investigated. Studies have shown that the dienal itself is quite unreactive toward common electron-deficient dienophiles. researchgate.net However, its derivatives can be transformed into stable and reactive dienes for cycloaddition purposes. researchgate.netresearchgate.net

For instance, this compound can serve as a precursor for the synthesis of the more reactive (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene. researchgate.net This conversion involves the reduction of the aldehyde group to an alcohol, followed by acetylation. researchgate.netresearchgate.net The resulting triacetoxy diene is a stable compound that readily undergoes Diels-Alder reactions with electron-deficient dienophiles, such as maleic anhydride (B1165640), to produce cyclohexanone derivatives. researchgate.netresearchgate.net The reaction with maleic anhydride in refluxing toluene (B28343) proceeds with complete endo-stereoselectivity. researchgate.net

CompoundDienophile UsedReactivityProduct
This compoundMaleic anhydride, among othersReported as quite unreactive researchgate.netN/A
(2Z,4E)-1,3,6-triacetoxyhexa-2,4-dieneMaleic anhydrideReactive, 55% yield researchgate.netcis,cis,cis-1-acetoxy-3,6-di(acetoxymethyl)cyclohex-1-ene-4,5-dicarboxylic anhydride researchgate.net

Nazarov-type Cyclization Analogues for Dienal Derivatives

The Nazarov cyclization is a chemical reaction used to synthesize cyclopentenones. It is formally a 4π-electrocyclic reaction of a divinyl ketone, which can be catalyzed by strong Lewis acids or Brønsted acids. organic-chemistry.org The reaction proceeds via a conrotatory mechanism. organic-chemistry.org While this compound is a dienal and not a divinyl ketone, its derivatives can be considered for analogous cyclization pathways.

The classic Nazarov reaction requires one or more equivalents of a Lewis acid catalyst. organic-chemistry.org A key challenge in Nazarov cyclizations is controlling stereoselectivity, as the acidic conditions can lead to racemization at the α-position of the resulting keto group. organic-chemistry.org Modern variations of the reaction aim to address these limitations. For example, using silicon's ability to stabilize a β-carbocation (the β-effect) allows the trimethylsilyl (B98337) (TMS) group to act as a proton surrogate, which is removed under nucleophilic activation. organic-chemistry.org Other approaches have employed molecular iodine as a catalyst for the cyclization of various divinyl ketones under mild, metal-free conditions. organic-chemistry.org

For a derivative of this compound to undergo a Nazarov-type cyclization, it would first need to be converted into a divinyl ketone structure. This would involve a chemical transformation at the aldehyde terminus. The resulting divinyl ketone could then potentially undergo the 4π-electrocyclization to form a five-membered ring, guided by the principles of the Nazarov reaction.

Interactions with Phenolic Compounds

(2E,4E)-Hexa-2,4-dienal, an isomer of the target compound, is known to react with phenolic compounds. nih.gov This reactivity is significant as it represents a mechanism by which phenolics can trap reactive carbonyl species that arise from lipid oxidation. nih.gov

A study involving the reactions of 2,4-hexadienal (B92074), 2,4-heptadienal, and 2,4-deca-2,4-dienal with 2-methylresorcinol (B147228) demonstrated the formation of specific adducts. nih.gov These reactions yielded chromane (B1220400) derivatives, specifically (E)-4-(alk-1-en-1-yl)-8-methyl-2,7-bis(prop-1-en-2-yloxy)chromanes, which were isolated and characterized. nih.gov

The formation of these carbonyl-phenol adducts is influenced by reaction conditions. The process is favored at a pH greater than 7 and at moderate temperatures, ranging from 25 to 80 °C. nih.gov The reaction produces a mixture of diastereomers. Under various tested conditions, the formation of the 2R,4S plus 2S,4R diastereomeric pair was consistently higher than the 2R,4R plus 2S,4S pair. nih.gov Despite this product ratio, the activation energy (Ea) for the formation of all diastereomers was found to be nearly identical, at approximately 62 kJ·mol⁻¹. nih.gov

ReactantsFavorable ConditionsProductsKey Findings
2,4-Hexadienal and 2-MethylresorcinolpH > 7, Temp: 25-80 °C nih.gov(E)-4-(alk-1-en-1-yl)-8-methyl-2,7-bis(prop-1-en-2-yloxy)chromanes nih.govFormation of a mixture of diastereomers, with (2R,4S + 2S,4R) pair predominating. nih.gov Activation energy for all is ~62 kJ·mol⁻¹. nih.gov

Applications of 2z,4e Hexa 2,4 Dienal in Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

(2Z,4E)-Hexa-2,4-dienal and its related isomers function as vital chemical intermediates in the synthesis of more complex organic structures. fishersci.ca The conjugated diene and aldehyde functionalities provide multiple reactive sites for chemists to build upon. This utility is demonstrated in its application as a starting material or intermediate for producing various specialized chemicals, including pharmaceuticals like mitomycins (a class of antitumor agents) and antihypercholesterolemics, which are used to manage cholesterol levels. wikipedia.orgfishersci.canih.gov Its role as a monomer in reactions with silane (B1218182) comonomers to produce polyalkenyloxysilane polymers further highlights its importance as a precursor in polymer chemistry. fishersci.ca

Intermediate in the Production of Specific Chemical Entities

The specific arrangement of double bonds and the aldehyde group in the hexa-2,4-dienal structure allows for its efficient conversion into a variety of important chemical products.

One of the most significant industrial applications of 2,4-Hexadienal (B92074) is as a raw material in the manufacturing of sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) and its salts. fishersci.canih.govnih.gov Sorbic acid is a widely used food preservative. wikipedia.org The synthesis involves the oxidation of the aldehyde group of 2,4-hexadienal. A documented process for this conversion involves the oxidation of 2,4-hexadienal using an aqueous solution of hydrogen peroxide in the presence of a catalyst, such as silver oxide or other transition metal oxides (e.g., Mn, Ni, Cu). google.com This reaction efficiently transforms the aldehyde into a carboxylic acid, yielding sorbic acid. google.com

2,4-Hexadienal serves as a key intermediate in the manufacture of polymethine dyes. wikipedia.orgfishersci.canih.gov Polymethine dyes are a class of synthetic dyes characterized by a chain of methine groups (-CH=) terminated by nitrogen or other atoms. The conjugated double bond system inherent in the 2,4-hexadienal structure forms a fundamental part of the chromophore responsible for the color of these dyes.

While it is a precursor to other compounds, (2E,4E)-Hexa-2,4-dienal is itself a significant natural aroma and flavor compound. nih.govchemicalbook.com It is classified as a volatile organic compound and is found in a wide variety of foods, where it contributes sweet, green, spicy, and citrus-like notes. wikipedia.orgnih.govchemicalbook.com It occurs naturally as a product of the auto-oxidation of polyunsaturated fatty acids from both plant and animal sources. wikipedia.orgnih.gov Research has identified its presence in numerous fruits, vegetables, and other products, including:

Tomatoes nih.govnih.govpsu.edu

Kiwi fruit nih.govnih.govchemicalbook.com

Mangoes nih.gov

Strawberries wikipedia.orgchemicalbook.com

Olives wikipedia.orgchemicalbook.com

Roasted peanuts wikipedia.orgchemicalbook.com

Tea wikipedia.orgchemicalbook.com

Its concentration in tomatoes has been observed to increase with high levels of nitrogen and potassium fertilization, which can contribute to the flavor profile of the fruit. nih.gov

The conjugated diene structure of 2,4-Hexadienal makes it a suitable reactant for cycloaddition reactions, particularly the Diels-Alder reaction, to form cyclic compounds. It is specifically used in the synthesis of chiral cycloadducts. fishersci.ca Research has demonstrated that derivatives of hexa-2,4-dienal, such as (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene, can act as stable dienes in Diels-Alder reactions with electron-deficient dienophiles to produce cyclohexanone (B45756) derivatives, which are a type of cycloadduct. researchgate.net This pathway allows for the construction of complex cyclic molecules with controlled stereochemistry.

Building Block in Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

This compound and its isomers are utilized as substrates in biochemical research to study enzymatic processes and metabolic pathways. nih.gov Due to its nature as an aldehyde, it is a substrate for enzymes like aldehyde dehydrogenases (ALDHs). Researchers have used 2,4-hexadienal to measure the activity of these enzymes along the gastrointestinal tract in animal studies. nih.gov Furthermore, its reduction to the corresponding alcohol, (2E,4E)-Hexa-2,4-dien-1-ol, by enzymes has been studied, with one particular enzyme demonstrating a Michaelis-Menten kinetics value of 96 μM for this reaction. nih.gov Such studies are crucial for understanding the metabolism of aldehydes in biological systems.

Summary of Applications

Application AreaSpecific UseKey Reactant(s) / Product(s)
Complex Molecule Synthesis Intermediate for pharmaceuticalsMitomycins, Antihypercholesterolemics
Monomer for polymersPolyalkenyloxysilane polymers
Specific Chemical Production Food PreservativesSorbic Acid
DyesPolymethine Dyes
Flavor & FragranceNatural Aroma Compound
Cycloaddition ReactionsChiral Cycloadducts (e.g., Cyclohexanones)
Biochemical Research Enzyme and Metabolic StudiesSubstrate for Aldehyde Dehydrogenase (ALDH)

Utility in the Synthesis of Pharmacologically Relevant Compounds

This compound, a reactive conjugated aldehyde, holds potential as a building block in the synthesis of more complex molecules, including those with pharmacological relevance. Its utility is primarily suggested in its role as a chemical intermediate, although detailed, publicly available research on its direct incorporation into specific drug molecules is limited. General industry reports have indicated its use as an intermediate in the production of mitomycins and antihypercholesteremic agents. nih.gov

Mitomycins are a family of potent antitumor antibiotics, characterized by a dense array of functional groups including an aziridine (B145994) ring, which are crucial for their DNA-alkylating activity. nih.gov The synthesis of these complex molecules is a significant challenge in organic chemistry. nih.govnih.gov Similarly, antihypercholesterolemic agents encompass a broad class of drugs that are vital in managing cardiovascular diseases.

While direct, step-by-step synthetic routes from this compound to these specific classes of drugs are not extensively detailed in peer-reviewed literature, the structural motifs inherent in the hexadienal framework are valuable in constructing precursors for bioactive molecules. A notable example from the literature, which highlights the synthetic utility of a closely related derivative, is the use of (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene in Diels-Alder reactions. researchgate.netresearchgate.net This research demonstrates how the (2Z,4E)-diene system can be effectively employed to generate complex cyclohexanone structures, which are versatile intermediates for a variety of natural products and pharmacologically active compounds, including anthraquinones. researchgate.netresearchgate.net

In this specific research, the dienal (this compound) itself was found to be relatively unreactive towards dienophiles. researchgate.net However, its reduction to the corresponding alcohol and subsequent acetylation yielded the more reactive (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene. This derivative successfully underwent Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride (B1165640) to produce highly functionalized cyclohexene (B86901) derivatives in good yields. researchgate.net This transformation underscores the strategic importance of the (2Z,4E)-hexa-2,4-diene backbone in accessing complex cyclic systems that are foundational to many pharmacologically relevant scaffolds.

The following table summarizes the application of a (2Z,4E)-hexa-2,4-diene derivative in the synthesis of a key structural intermediate.

Starting MaterialReagents and ConditionsKey IntermediatePotential Pharmacological Relevance of Intermediate
(2Z,4E)-1,3,6-triacetoxyhexa-2,4-dieneMaleic anhydride, refluxing toluene (B28343)cis,cis,cis-1-acetoxy-3,6-di(acetoxymethyl)cyclohex-1-ene-4,5-dicarboxylic anhydridePrecursor to cyclohexanones and anthraquinones, which are core structures in various anticancer and antimicrobial agents.

Biogenesis and Natural Formation Pathways of Hexa 2,4 Dienals

Formation through Auto-oxidation of Polyunsaturated Fatty Acids

Auto-oxidation is a non-enzymatic process involving the reaction of fatty acids with molecular oxygen via a free-radical chain mechanism. This oxidative deterioration of lipids is a significant pathway for the generation of various volatile compounds, including hexadienals, which contribute to the aroma and flavor profiles of many foods, but can also lead to rancidity. nih.gov

The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond in a polyunsaturated fatty acid, such as linoleic acid. scirp.org This forms a fatty acid radical, which is stabilized by resonance. The radical reacts rapidly with oxygen to form a peroxyl radical. scirp.org This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov

In the case of linoleic acid, the initial hydrogen abstraction occurs at the C-11 position, leading to the formation of hydroperoxides, primarily 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). scirp.orgnih.gov These primary oxidation products are unstable and decompose into a complex mixture of secondary products, including shorter-chain aldehydes, ketones, and other volatile compounds. mdpi.com The decomposition of 13-HPODE, for example, is a known pathway that leads to the formation of hexanal. The subsequent oxidation and rearrangement of these products can yield various isomers of hexa-2,4-dienal.

The conditions under which auto-oxidation occurs, such as temperature, light exposure, and the presence of metal catalysts, can influence the rate of reaction and the profile of the resulting volatile compounds. mdpi.com

Table 1: Polyunsaturated Fatty Acid Precursors and Resulting Aldehydes

Precursor Fatty Acid Key Hydroperoxide Intermediate(s) Example Aldehyde Product(s)
Linoleic Acid 9-HPODE, 13-HPODE Hexanal, (2Z,4E)-Hexa-2,4-dienal, (2E,4E)-Hexa-2,4-dienal
Linolenic Acid 9-HPOTE, 12-HPOTE, 13-HPOTE, 16-HPOTE (Z)-3-Hexenal, Propanal
Arachidonic Acid 5-HPETE, 8-HPETE, 9-HPETE, 11-HPETE, 12-HPETE, 15-HPETE 2,4-Decadienal

Endogenous Production in Biological Systems

In addition to spontaneous auto-oxidation, this compound and related compounds are produced endogenously in various biological systems, particularly in plants, as part of the oxylipin pathway. This pathway is a highly regulated enzymatic cascade initiated in response to stimuli such as tissue wounding or pathogen attack. nih.govscirp.org The resulting volatile compounds, often referred to as "green leaf volatiles," can act as defense compounds or signaling molecules. wikipedia.org

The key enzymes in this pathway are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). mdpi.comwikipedia.org

Lipoxygenase (LOX) Action : Unlike non-enzymatic auto-oxidation, the LOX enzyme catalyzes the specific oxygenation of polyunsaturated fatty acids to form specific hydroperoxide isomers. mdpi.comresearchgate.net For instance, soybean lipoxygenase-1 specifically converts linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE). nih.gov

Hydroperoxide Lyase (HPL) Action : The resulting fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family. wikipedia.org This cleavage yields a short-chain aldehyde and an oxo-acid. The specific aldehyde formed depends on the structure of the hydroperoxide precursor. The cleavage of 13-HPODE by HPL, for example, produces the C6 aldehyde (Z)-3-hexenal.

Subsequent isomerization of these initial aldehyde products can occur, leading to the formation of more stable conjugated dienals, such as the various isomers of hexa-2,4-dienal. It has been proposed that an initial (E,Z)-dienal can be formed, which then isomerizes to the more thermodynamically stable (E,E)-dienal. researchgate.net This enzymatic route allows for the controlled production of specific volatile compounds that play crucial roles in plant physiology. scirp.org

This compound has been identified as a naturally occurring volatile component in a variety of plant and animal tissues. nih.govnih.gov

Table 2: Examples of Natural Occurrence of 2,4-Hexadienal (B92074)

Organism/Product Context
Tomato (Solanum lycopersicum) Identified as a volatile component. nih.govnih.gov
Kiwi Fruit (Actinidia chinensis) Identified as a minor volatile component of the fruit pulp. nih.govnih.gov
Tea (Camellia sinensis) Detected in solar-dried tea leaves. nih.gov
Various Plants Emitted from vegetation, particularly upon leaf wounding. nih.gov
Lamb and Fish Fat Occurs as a product of lipid oxidation. nih.gov

Molecular Mechanisms of Biological Interaction for Hexa 2,4 Dienals

Adduct Formation with Biological Macromolecules

As a direct-acting alkylating agent, (2Z,4E)-Hexa-2,4-dienal readily forms covalent bonds with proteins and DNA, leading to the formation of adducts that can alter their structure and function. nih.gov

The electrophilic carbon atoms of this compound, particularly the β-carbon of the α,β-unsaturated system and the carbonyl carbon, are susceptible to nucleophilic attack by amino acid residues in proteins. The primary mechanisms of these interactions are Michael addition and Schiff base formation.

Nucleophilic amino acids such as cysteine, histidine, and lysine (B10760008) are key targets for adduction by α,β-unsaturated aldehydes. The thiol group of cysteine and the imidazole (B134444) ring of histidine can participate in Michael addition reactions, while the ε-amino group of lysine can form Schiff bases with the aldehyde group. These modifications can lead to protein cross-linking, inactivation of enzymes, and disruption of cellular signaling pathways.

A study on the structurally related compound 2,4-hexadienal (B92074) has shown its ability to interact with and modify proteins, implying that highly reactive carbonyl compounds can induce toxicity by targeting these macromolecules. nih.gov

Table 1: Potential Reactions of this compound with Nucleophilic Amino Acids

Amino AcidNucleophilic SiteType of ReactionPotential Consequence
CysteineThiol group (-SH)Michael AdditionProtein cross-linking, enzyme inhibition
HistidineImidazole ringMichael AdditionAltered protein function
Lysineε-amino group (-NH2)Schiff Base Formation, Michael AdditionProtein cross-linking, altered protein function

This compound is genotoxic, capable of reacting with DNA to form various adducts. nih.gov These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis.

Research on 2,4-hexadienal has demonstrated its ability to form several types of DNA adducts. In a cell-free system, it has been shown to form 1,N²-cyclic-deoxyguanosine and 7,8-cyclic-guanosine adducts. nih.gov Furthermore, studies have identified the formation of crotonaldehyde (B89634)–deoxyguanosine-2 adducts in the forestomach of rats exposed to 2,4-hexadienal. nih.gov The formation of these adducts highlights the potential of this compound to directly damage genetic material. The mutagenic activity of 2,4-hexadienal has been observed in Salmonella typhimurium strain TA100. nih.gov

Table 2: Known DNA Adducts of 2,4-Hexadienal

Adduct NameDNA Base InvolvedReference
1,N²-cyclic-deoxyguanosineDeoxyguanosine nih.gov
7,8-cyclic-guanosineGuanosine nih.gov
Crotonaldehyde–deoxyguanosine-2 adductsDeoxyguanosine nih.gov

Cellular Responses and Pathway Modulation

The interaction of this compound with cellular components can trigger a range of cellular responses and modulate key signaling pathways. The cytotoxicity of 2,4-hexadienal has been linked to a decrease in membrane lipid fluidity and an increase in membrane permeability in human lung fibroblasts. nih.gov

Moreover, this class of aldehydes can inhibit cell proliferation. nih.gov While the specific pathways affected by the (2Z,4E) isomer are not fully elucidated, the known reactivity of α,β-unsaturated aldehydes suggests potential interactions with pathways sensitive to electrophilic stress, such as the Keap1-Nrf2 and MAPK signaling pathways. These pathways are central to the cellular defense against oxidative stress and the regulation of cell growth and death.

Role in Inducing Oxidative Stress in Cellular Systems

This compound plays a significant role in inducing oxidative stress within cellular systems. nih.gov One of the primary mechanisms is through the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov

Studies have shown that 2,4-hexadienal can cause a significant depletion of glutathione levels. For instance, in Chinese hamster lung fibroblasts (V79 cells), exposure to 2,4-hexadienal led to a 20% reduction in glutathione levels. nih.gov This depletion of GSH disrupts the cellular redox balance, rendering the cell more susceptible to damage from reactive oxygen species (ROS).

The depletion of glutathione, coupled with the direct reactivity of the aldehyde, leads to oxidative DNA damage. nih.gov This is evidenced by the induction of DNA breakage in V79 cells following exposure to 2,4-hexadienal. nih.gov The accumulation of oxidative damage to macromolecules like DNA and lipids can ultimately contribute to the cytotoxic and genotoxic effects of this compound.

Environmental Transformation and Degradation Pathways of Hexa 2,4 Dienals

Atmospheric Degradation Mechanisms

Due to its estimated vapor pressure of 4.8 mm Hg at 25°C, (2Z,4E)-hexa-2,4-dienal is expected to exist predominantly in the vapor phase in the atmosphere. nih.gov In this state, it is subject to several degradation mechanisms, with reactions involving photochemically produced radicals being the most significant.

The primary atmospheric degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. nih.govnih.gov These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of a wide range of volatile organic compounds. The reaction with this compound is rapid, leading to a relatively short atmospheric half-life.

Quantum chemical calculations have been employed to investigate the reaction mechanism between (E,E)-2,4-hexadienal and OH radicals, providing insights that are also relevant to the (2Z,4E) isomer. researchgate.net These studies reveal that the reaction proceeds through both hydrogen abstraction and carbon addition pathways. researchgate.net The addition of the OH radical to the carbon-carbon double bonds is a significant route, leading to the formation of various oxygenated products. researchgate.net

The estimated atmospheric half-life of 2,4-hexadienal (B92074) due to this reaction is approximately 5.9 hours. nih.gov More recent theoretical studies on the (E,E) isomer suggest an even shorter atmospheric lifetime of about 2.6 hours at 298 K. researchgate.net This rapid degradation prevents the long-range transport of the compound in the atmosphere.

Table 1: Atmospheric Degradation Data for Hexa-2,4-dienal Isomers

Parameter Value Isomer Source
Hydroxyl Radical Reaction
Estimated Half-life 5.9 hours Not specified nih.gov
Theoretical Rate Constant 1.05 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K (2E,4E) researchgate.net
Theoretical Atmospheric Lifetime 2.6 hours at 298 K (2E,4E) researchgate.net
Nitrate (B79036) Radical Reaction
Significance Ultimately responsible for atmospheric removal (along with OH radicals) (2E,4E) nih.gov
Photolysis
Significance Important atmospheric degradation pathway, but reversible (2E,4E) nih.gov
Direct Photolysis Not expected to be significant (> 290 nm) Not specified nih.gov

Photolysis, the breakdown of compounds by light, is another potential degradation pathway for this compound in the atmosphere. However, direct photolysis is not expected to be a significant degradation process because the compound does not absorb light in the environmentally relevant ultraviolet spectrum (wavelengths greater than 290 nm). nih.gov

Despite this, photolysis appears to be an important atmospheric degradation pathway for the (E,E) isomer of 2,4-hexadienal. nih.gov This process is noted to be reversible, meaning the ultimate removal of these compounds from the atmosphere relies on the irreversible gas-phase reactions with hydroxyl and nitrate radicals. nih.gov

Isomerization in Environmental Contexts

In the environment, this compound can undergo isomerization, converting to its more stable (2E,4E) isomer. This transformation can be influenced by factors such as light. Photochemical isomerization of (2E,4E)-hexa-2,4-diene to (2Z,4E)-hexa-2,4-diene has been described as a two-step process, suggesting that such conversions are possible in the atmosphere. chegg.com

Furthermore, studies on (E,E)-2,4-hexadienal have shown that it can undergo rapid, reversible isomerization to form a ketene-type compound, likely E-hexa-1,3-dien-1-one. nih.gov While the formation of the original reactant is slightly favored, this isomerization process represents another transformation pathway for hexadienal isomers in the atmosphere. nih.gov

Biodegradation Pathways (General Principles)

While specific studies on the biodegradation of this compound are not extensively detailed in the provided search results, general principles of microbial degradation of similar unsaturated aldehydes can be inferred. Microorganisms in soil and water can utilize a variety of enzymatic pathways to break down organic compounds. For a compound like this compound, biodegradation would likely involve the oxidation of the aldehyde group to a carboxylic acid, followed by the saturation of the double bonds. These steps would transform the volatile and reactive aldehyde into more readily metabolizable intermediates, which can then enter central metabolic pathways of the microorganisms. The efficiency of this biodegradation would depend on various environmental factors, including the microbial population present, temperature, and the availability of other nutrients.

Advanced Analytical Techniques for Characterization and Isomer Differentiation of Hexa 2,4 Dienals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of hexa-2,4-dienal isomers. The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) provide direct evidence of the geometry around the C2=C3 and C4=C5 double bonds.

¹H NMR Spectroscopy: The ¹H NMR spectrum yields detailed information about the local electronic environment and connectivity of protons. The key to differentiating isomers lies in the magnitude of the coupling constants between the vinyl protons (H2, H3, H4, H5). The Karplus relationship predicts that the coupling constant for two protons in a trans (E) configuration across a double bond (³J_trans_) is significantly larger (typically 12-18 Hz) than for protons in a cis (Z) configuration (³J_cis_, typically 6-12 Hz). iastate.edu

For (2Z,4E)-Hexa-2,4-dienal, one would expect to see a smaller coupling constant for the H2-H3 interaction (indicative of Z-geometry) and a larger coupling constant for the H4-H5 interaction (indicative of E-geometry). This is in contrast to the (2E,4E)-isomer, where both J(H2-H3) and J(H4-H5) would be large. chemicalbook.com The aldehydic proton (H1) typically appears as a doublet in the downfield region (around δ 9.5 ppm) due to coupling with H2. The terminal methyl group (H6) appears as a doublet in the upfield region.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry, albeit less predictably than ¹H NMR coupling constants. The "gamma-gauche effect" can be a useful tool, where a carbon atom is shielded (shifted to a lower ppm value) by a substituent in a gauche or cis position three bonds away. This effect can help distinguish between Z and E isomers by comparing the chemical shifts of the carbons in and adjacent to the double bonds.

The following table summarizes the reported ¹H NMR data for the common (2E,4E)-isomer and the expected values for the (2Z,4E)-isomer based on established principles.

Assignment(2E,4E)-Hexa-2,4-dienal ¹H Chemical Shift (δ ppm) chemicalbook.comKey Coupling Constants (Hz)
H1 (Aldehyde)9.53³J(H1-H2) ≈ 7.5-8.0
H26.06³J(H2-H3) ≈ 15 (trans)
H37.10
H46.33³J(H4-H5) ≈ 15 (trans)
H5~6.20
H6 (CH₃)1.91³J(H5-H6) ≈ 7.0

Note: For the (2Z,4E)-isomer, the key differentiating feature would be a ³J(H2-H3) coupling constant in the range of 6-12 Hz, indicating a cis relationship.

Mass Spectrometry-Based Methods for Structural Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for identifying isomers in a mixture.

For all hexa-2,4-dienal isomers, the molecular formula is C₆H₈O, corresponding to a molecular weight of approximately 96.13 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of (2E,4E)-Hexa-2,4-dienal shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 96. chemicalbook.comnist.gov While stereoisomers have identical molecular weights and often produce similar fragmentation patterns, subtle differences in fragment ion abundances can sometimes be observed. However, MS alone is generally insufficient for unambiguous isomer differentiation.

The primary value of MS is realized when used as a detector for a chromatographic system. Isomers are first separated in the chromatograph based on their physical properties, and then each eluting isomer is identified by its characteristic mass spectrum.

Key fragmentation patterns for hexa-2,4-dienal include:

Loss of a hydrogen radical (M-1): A peak at m/z 95.

Loss of the formyl radical ([M-CHO]⁺): A prominent peak at m/z 67, resulting from cleavage of the C1-C2 bond. libretexts.org

Loss of the methyl radical ([M-CH₃]⁺): A peak at m/z 81, which is often the base peak (most abundant ion). chemicalbook.com

Retro-Diels-Alder fragmentation: Cleavage of the conjugated system can lead to various smaller fragments.

m/zProposed Fragment IonSignificance
96[C₆H₈O]⁺˙Molecular Ion (M⁺˙)
95[M-H]⁺Loss of a hydrogen atom
81[M-CH₃]⁺Loss of a methyl group; often the base peak chemicalbook.com
67[M-CHO]⁺Loss of the formyl group chemicalbook.comlibretexts.org
53[C₄H₅]⁺Further fragmentation of the dienyl system
39[C₃H₃]⁺Propargyl cation, a common fragment in unsaturated systems chemicalbook.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the various isomers of hexa-2,4-dienal from a mixture and assessing the purity of a specific isomer like this compound. nih.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective.

Gas Chromatography (GC): GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. Since the stereoisomers of hexa-2,4-dienal have slightly different shapes and polarities, they exhibit different retention times. The more linear and planar (2E,4E)-isomer typically has a different boiling point and interaction profile compared to the less linear (2Z,4E) and (2E,4Z) isomers, allowing for their separation on a suitable capillary column (e.g., a polar Wax column or a non-polar DB-5). The NIST Chemistry WebBook confirms the availability of GC data for separating these isomers. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For hexa-2,4-dienal isomers, which are moderately polar, reverse-phase HPLC is a common approach. sielc.comsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The separation is governed by differences in the isomers' polarity; subtle changes in molecular geometry affect the dipole moment and how strongly each isomer interacts with the stationary phase. Specialized columns that provide shape-based selectivity, such as those with cholesterol-based stationary phases, can further enhance the resolution of geometric isomers. mtc-usa.com

TechniqueTypical Stationary Phase (Column)Typical Mobile Phase / Carrier GasPrinciple of Separation
Gas Chromatography (GC)DB-5, HP-INNOWax, or similar capillary columnsHelium or HydrogenSeparation based on differences in boiling point and polarity, which influence interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)Reverse-Phase (C18, C8), Phenyl, or Cholesterol-based columns mtc-usa.comAcetonitrile/Water or Methanol/Water gradientsSeparation based on differences in polarity and molecular shape, affecting partitioning between the mobile and stationary phases.

Future Directions in 2z,4e Hexa 2,4 Dienal Research

Development of Novel Stereoselective Synthesis Methods

The precise and efficient synthesis of (2Z,4E)-Hexa-2,4-dienal and related dienals is paramount for their application in organic synthesis. While methods exist for the creation of conjugated dienes, future research will likely focus on developing more sophisticated and highly stereoselective synthetic routes.

A promising avenue lies in the advancement of transition-metal-catalyzed reactions. For instance, Rhodium(I)-catalyzed tandem Claisen rearrangement and stereoselective hydrogen transfer has been shown to produce functionalized (E,Z)-dienals. nih.govnih.gov Future work could optimize these catalytic systems to enhance yields and substrate scope, specifically targeting this compound. The key to the (Z)-stereochemistry in these reactions is believed to be a six-membered cyclic intermediate, while the (E)-stereochemistry arises from a subsequent protodemetalation step. nih.gov Further exploration of ligands and reaction conditions could lead to even greater control over these steps.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and offer significant potential for the stereoselective construction of dienes. nih.govmdpi.com Research into novel palladium catalysts and ligands could enable the direct and highly controlled synthesis of this compound from simpler, readily available starting materials. Recent developments in Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids for synthesizing E,E-1,3-dienes demonstrate the power of C-H activation strategies, which could potentially be adapted for the synthesis of the (2Z,4E)-isomer. nih.gov

Furthermore, the extension of classic olefination methods and the development of new rearrangement reactions of enynes, alkynes, or allenes remain active areas of research for the stereodefined synthesis of 1,3-dienes. nih.gov The future in this area will likely involve the design of novel organocatalysts or metal complexes that can facilitate these transformations with unprecedented levels of stereocontrol, providing efficient access to this compound.

Elucidation of Undiscovered Reaction Mechanisms

While pericyclic reactions, such as the Diels-Alder reaction, are fundamental transformations for dienes, the intricate details of their mechanisms are still being uncovered. researchgate.netrsc.org this compound, as a conformationally distinct diene, presents an excellent substrate for probing the subtleties of these reaction pathways.

Future research will undoubtedly employ a synergistic approach of advanced experimental studies and high-level computational modeling to dissect the reaction mechanisms involving this compound. Computational methods, such as the Unified Reaction Valley Approach (URVA), can provide a detailed picture of the entire reaction pathway, moving beyond the traditional focus on stationary points like transition states. researchgate.net This approach can reveal crucial information about pre- and post-chemical steps, including conformational changes and charge transfer processes that influence the reaction's outcome and stereoselectivity. researchgate.netresearchgate.net

For the Diels-Alder reaction, understanding the interplay of frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) is key to explaining its facility and stereospecificity. amherst.edu Future investigations will likely focus on how the specific (2Z,4E) configuration of the diene influences these orbital interactions and the stability of the cyclic transition state. amherst.edumsu.edu By studying reactions of this compound with a variety of dienophiles and under different conditions, and by comparing the results with theoretical calculations, a more complete and predictive model of its reactivity can be established. This could lead to the rational design of new reactions and the ability to control the formation of specific stereoisomers in the resulting cycloadducts.

In-depth Investigations into Molecular Interaction Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its reactivity and interactions with its environment. For this compound, a thorough understanding of its molecular interaction dynamics is essential for predicting its behavior in different chemical systems.

Future research in this area will heavily rely on computational chemistry to explore the conformational landscape of this compound. umanitoba.ca Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies and stabilities of its different conformers. physchemres.org Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular interactions, such as hyperconjugation, that influence its conformational preferences. physchemres.orgresearchgate.net

Understanding how this compound interacts with other molecules, such as solvents, catalysts, or biological macromolecules, is another key research direction. Molecular dynamics simulations can be employed to model these interactions and understand how they affect the diene's conformation and reactivity. nih.gov For example, these simulations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern the formation of molecular complexes. umanitoba.ca This knowledge is crucial for designing catalysts that can selectively bind to and activate this compound for specific transformations and for understanding its potential biological activity. The limitations and dependencies of computational models on the chosen force fields and conformational sampling methods will also be an area of continued development to improve the accuracy of these predictions. nih.gov

Exploration of Targeted Synthetic Applications

Conjugated dienes are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. nih.govmdpi.comnumberanalytics.com The unique stereochemistry of this compound makes it a particularly attractive starting material for targeted synthetic applications where precise stereocontrol is essential.

A significant future direction will be the utilization of this compound in the total synthesis of natural products. numberanalytics.comrsc.org Many biologically active natural products contain complex ring systems and stereocenters that could potentially be constructed with high efficiency using this diene as a key starting material in reactions like the Diels-Alder cycloaddition. A related compound, (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene, has already been shown to be a stable and effective precursor for the synthesis of cyclohexanone (B45756) derivatives. researchgate.net

Beyond natural product synthesis, there is considerable scope for exploring the use of this compound in the development of novel pharmaceuticals and advanced materials. For instance, it is a known intermediate in the synthesis of sorbic acid, which has various industrial applications, and has been used in the manufacture of polymethine dyes and as a pharmaceutical intermediate for mitomycins and antihypercholesterolemics. chemicalbook.com Future research could focus on designing and synthesizing new derivatives of this compound to create molecules with tailored biological activities or material properties. The ability to introduce specific functional groups onto the diene backbone will be critical for expanding its synthetic utility and accessing new chemical space.

Q & A

Q. What synthetic methodologies are effective for preparing (2Z,4E)-Hexa-2,4-dienal?

Methodological Answer:

  • Gold(I)-catalyzed coupling : This method employs Au(I) complexes to mediate stereoselective alkyne coupling, producing conjugated dienals with high regiocontrol. Reaction parameters (temperature, solvent polarity) must be optimized to suppress side reactions like over-oxidation .
  • Subcritical water reactions : Heating this compound in subcritical water (150–250°C) induces cyclization to form (Z)-hex-3-enoic acid or 2-methylcyclopent-2-enone, depending on reaction time and additives (e.g., acid catalysts) .

Q. How can spectroscopic techniques validate the stereochemistry of this compound?

Methodological Answer:

  • NMR analysis : 1^1H NMR coupling constants (J2,31012 HzJ_{2,3} \approx 10-12\ \text{Hz}, J4,515 HzJ_{4,5} \approx 15\ \text{Hz}) distinguish Z and E configurations. NOESY correlations between H2 and H4 confirm the cis geometry of the 2,4-diene system .
  • IR spectroscopy : Conjugated carbonyl stretches (C=O at ~1680–1700 cm1^{-1}) and C=C vibrations (~1600 cm1^{-1}) provide complementary structural data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and nitrile gloves to avoid dermal exposure. Store at 2–8°C under inert gas (N2_2/Ar) to prevent oxidation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction pathways of this compound in cyclization reactions?

Q. What mechanistic insights explain contradictory product distributions in Diels-Alder reactions involving this compound?

Methodological Answer:

  • Endo vs. exo selectivity : Steric effects from substituents on the dienophile (e.g., maleic anhydride) favor endo transition states. Computational modeling (DFT) predicts diastereomeric ratios, but experimental deviations arise from solvent-induced dipole interactions or competing retro-Diels-Alder pathways .
  • Case Study : Reaction with (2E,4Z)-hexa-2,4-diene produces a 3:1 endo:exo ratio, while the (2Z,4E) isomer yields 4:1, attributed to differential orbital overlap in transition states .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : The LUMO of the dienal localizes at C1 and C3, making these sites prone to nucleophilic attack. Density functional theory (DFT) simulations at the B3LYP/6-31G* level validate experimental regioselectivity in Michael additions .

Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices?

Methodological Answer:

  • GC-MS with derivatization : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 153 (base peak) and 125 (fragment) with a DB-5MS column (30 m × 0.25 mm). Limit of detection: 0.1 ppm .
  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; λ = 254 nm. Calibrate with certified reference standards (purity >97%) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to minimize artifacts in kinetic studies of this compound degradation?

Methodological Answer:

  • Control experiments : Include dark controls to rule out photodegradation. Use deuterated solvents (e.g., D2_2O) to track solvent isotope effects.
  • Statistical validation : Perform triplicate runs with ANOVA to assess reproducibility. Report uncertainties from instrumental drift (e.g., ±2% for GC-MS) .

Q. What are the limitations of current spectroscopic databases for characterizing this compound derivatives?

Methodological Answer:

  • Missing reference spectra : Many dienal adducts (e.g., thiazolidinone derivatives) lack published NMR/IR data. Researchers must synthesize pure standards and validate spectra via 2D NMR (HSQC, HMBC) .
  • Automated vs. manual interpretation : Software like ACD/Labs Percepta often misassigns stereochemistry; manual validation by experts is critical .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in dienal oxidation?

Methodological Answer:

  • Deuterium labeling : Substitute H2 or H4 with 2^2H. A KIE >1 indicates C-H bond cleavage in the rate-determining step (e.g., hydride transfer in aldehyde oxidation). Compare kHk_{\text{H}}/kDk_{\text{D}} ratios using stopped-flow spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.